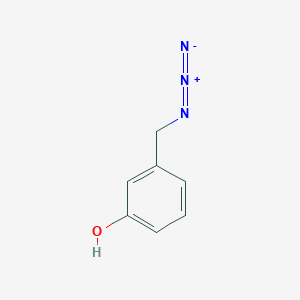

3-(Azidomethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSOPDGCCPNWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Transformative Reactivity of 3 Azidomethyl Phenol

Azido (B1232118) Group Chemical Transformations

The azidomethyl group is a cornerstone of the reactivity of 3-(azidomethyl)phenol, offering a gateway to a variety of nitrogen-containing functionalities. Its participation in cycloaddition reactions, reductions, and ligations highlights its synthetic utility.

Triazole Formation via Azide-Alkyne Cycloaddition

The reaction of the azide (B81097) group with alkynes to form stable 1,2,3-triazole rings is a paramount transformation, widely recognized for its efficiency and reliability. This reaction, often termed "click chemistry," can be performed under different catalytic conditions, each offering specific advantages.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates a broad tolerance to various functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. organic-chemistry.orgacs.org The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

In the context of this compound, the CuAAC reaction provides a straightforward method for linking the phenol-containing scaffold to a wide array of alkyne-bearing molecules. Research has shown that this compound can be effectively employed in CuAAC reactions to synthesize novel bent-shaped compounds with potential applications in liquid crystal technologies. These syntheses are typically carried out using a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), in a suitable solvent system such as a mixture of t-butanol and water.

Table 1: Representative Conditions for CuAAC of this compound

| Alkyne Reactant | Catalyst System | Solvent | Temperature | Yield |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | High |

| Propargyl Alcohol | CuI | DMF | 80 °C | Good |

| 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | High |

This table is illustrative and compiled from general CuAAC procedures; specific yields for reactions with this compound require direct experimental data.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes strained cyclooctynes, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), which react readily with azides without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the triazole ring.

While specific examples detailing the use of this compound in SPAAC are not prevalent in general literature, its azide functionality makes it an ideal candidate for such catalyst-free click reactions. This would allow for its conjugation to biomolecules or incorporation into sensitive biological systems where the presence of copper is undesirable. The reaction kinetics of SPAAC are influenced by the structure of the cyclooctyne and the electronic properties of the azide.

Reduction of the Azido Group to Amine Derivatives

The reduction of the azido group to a primary amine is a fundamental transformation that opens up a different set of synthetic possibilities, allowing for the formation of amides, sulfonamides, and other amine-derived structures. This conversion of this compound to 3-(aminomethyl)phenol (B46038) can be achieved using various reducing agents.

Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or the use of triphenylphosphine (B44618) (PPh₃) followed by hydrolysis in what is known as the Staudinger reduction. The choice of method depends on the compatibility of other functional groups within the molecule. For this compound, catalytic hydrogenation is a clean and efficient method, provided that other reducible groups are not present or are protected.

Staudinger Ligation and Related Azide Extrusion Reactions

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate. wikipedia.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org This reaction is exceptionally mild and chemoselective. sigmaaldrich.com

The Staudinger ligation is a modification of this reaction where the phosphine reagent contains an electrophilic trap, usually an ester, which is attacked by the aza-ylide intramolecularly to form a stable amide bond. sigmaaldrich.comorganic-chemistry.org This methodology is particularly valuable in chemical biology for the covalent labeling of biomolecules. thermofisher.com this compound, with its azide functionality, is a suitable substrate for both the Staudinger reduction to form 3-(aminomethyl)phenol and for the Staudinger ligation to conjugate it to phosphine-modified molecules, forming a stable amide linkage. thermofisher.com

Phenolic Hydroxyl Group Chemical Transformations

The phenolic hydroxyl group of this compound is another key site for chemical modification. Its acidity and nucleophilicity allow for a range of transformations, which can be performed orthogonally to the reactions of the azido group. The hydroxyl group activates the aromatic ring towards electrophilic substitution and can itself be converted into other functional groups such as ethers and esters. chemistrysteps.comchemistnotes.com

Reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be readily performed at the phenolic hydroxyl position. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) will produce an ester. These transformations allow for the fine-tuning of the molecule's physical and chemical properties, such as solubility and electronic character, while preserving the azido group for subsequent click chemistry or reduction.

Table 2: Potential Transformations of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Type |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl Aryl Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl Ester |

| Electrophilic Substitution | Bromine (Br₂) | Brominated Phenol (B47542) |

This table outlines general reactions of phenols; the specific application to this compound would require careful selection of reaction conditions to ensure the integrity of the azidomethyl group.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. Conversely, the azidomethyl group (-CH₂N₃) is generally considered to be a deactivating group with a meta-directing influence due to the electron-withdrawing nature of the azide functionality. The interplay of these two substituents governs the regioselectivity of EAS reactions on this compound.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. However, based on the established principles of EAS on substituted phenols, the following reactions are anticipated:

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. unacademy.com For this compound, nitration is expected to occur at the positions activated by the hydroxyl group, leading primarily to 2-nitro- and 4-nitro-3-(azidomethyl)phenol. The presence of the meta-directing azidomethyl group might influence the product distribution. The reaction with concentrated nitric acid and sulfuric acid could lead to polysubstitution.

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. Reaction with bromine water can lead to polybromination at the activated ortho and para positions. Monohalogenation can be achieved under milder conditions, for instance, using bromine in a less polar solvent at low temperatures. researchgate.net A practical electrophilic bromination of phenols has been developed using an I(III)-based reagent, PhIOAcBr, formed from PIDA and AlBr₃, which proceeds under mild conditions. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on phenols can be complex. The lone pair on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. youtube.com Furthermore, O-acylation can compete with the desired C-acylation. youtube.com Despite these challenges, Friedel-Crafts reactions on phenols can be achieved under specific conditions. nih.govucalgary.cascispace.comresearchgate.net For this compound, the reaction would likely be directed to the ortho and para positions relative to the hydroxyl group, provided that appropriate catalytic systems are employed to favor C-alkylation/acylation.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Predicted Products |

| Nitration | Dilute HNO₃ | 2-Nitro-5-(azidomethyl)phenol, 4-Nitro-3-(azidomethyl)phenol |

| Bromination | Br₂ in CS₂ | 2-Bromo-5-(azidomethyl)phenol, 4-Bromo-3-(azidomethyl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-5-(azidomethyl)phenol, 4-Acyl-3-(azidomethyl)phenol |

This table is based on the general reactivity of substituted phenols and the directing effects of the hydroxyl and azidomethyl groups. Specific experimental data for this compound was not available in the search results.

Oxidation Pathways Leading to Functionalized Products

Phenols are generally more susceptible to oxidation than simple alcohols. ucalgary.ca The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxy radical as a key intermediate. Common oxidizing agents like chromic acid can oxidize phenols to quinones. ucalgary.ca The aromaticity of the benzene (B151609) ring makes it relatively stable, but the presence of the activating hydroxyl group facilitates oxidation. quora.com

While specific studies on the oxidation of this compound are limited, the general pathways of phenol oxidation provide insight into its potential transformations. Oxidation of this compound could potentially lead to the formation of quinone-type structures. The reaction's outcome would be highly dependent on the oxidant used and the reaction conditions. For instance, oxidation with pyrazinium chlorochromate has been used for substituted phenols, where the reaction mechanism is influenced by the electronic effects of the substituents. orientjchem.org

Furthermore, intramolecular oxidation of phenols, where a tethered oxidizing moiety reacts with the phenolic ring, has been reported. For example, dioxiranes generated in situ from ketones attached to a phenol can lead to regioselective oxidation. nih.gov Given the presence of the azidomethyl group, it is also conceivable that under certain oxidative conditions, both the phenolic ring and the azido group could react.

Table 2: Potential Oxidation Products of Phenolic Compounds

| Starting Material | Oxidizing Agent | Product Type | Reference |

| Phenol | Chromic Acid | p-Benzoquinone | ucalgary.ca |

| Substituted Phenols | Pyrazinium Chlorochromate | Corresponding oxidized products | orientjchem.org |

| Tethered Phenol-Ketones | Ketone/Oxone | Spiro 2-hydroxydienones | nih.gov |

This table provides examples of phenol oxidation and is not specific to this compound.

Cascade and Rearrangement Reactions Involving the Azidomethyl Moiety

The azidomethyl group in this compound is a key functional handle for a variety of transformative reactions. Organic azides are known to undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These nitrenes can then participate in a range of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cycloadditions: The azide group can also participate in [3+2] cycloaddition reactions with unsaturated systems. If an appropriate unsaturated moiety were present on the same molecule, an intramolecular cycloaddition could occur. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient reaction for forming 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org While this is typically an intermolecular reaction, intramolecular versions are also known.

Rearrangement Reactions: While no specific rearrangement reactions for this compound were found, the azido group is a precursor in several named rearrangement reactions. For instance, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can be trapped by nucleophiles. Although the azidomethyl group is not an acyl azide, this highlights the potential for rearrangement chemistry involving the azide functionality under appropriate conditions.

Table 3: Examples of Reactions Involving the Azide Moiety

| Reaction Type | Substrate Type | Key Intermediate/Process | Product Type |

| Photolysis | Aryl Azide | Aryl Nitrene | Azepines |

| Click Chemistry (CuAAC) | Organic Azide and Alkyne | Copper-catalyzed cycloaddition | 1,2,3-Triazole |

| Cascade Reaction | Allyl-functionalized Phenolate (B1203915) | Carbon-centered radical | Dihydrobenzofuran |

This table provides general examples of reactions involving azides and is not specific to this compound.

Biocatalytic Transformations of Azidomethyl-Substituted Compounds

Biocatalysis offers a green and selective alternative to traditional chemical synthesis. nih.gov Enzymes can perform a wide range of transformations on organic molecules under mild conditions. For phenolic compounds, enzymes such as laccases and peroxidases can catalyze their oxidation. nih.gov These enzymatic reactions often proceed via phenoxy radicals and can lead to polymerization or the formation of specific oxidized products.

The biocatalytic transformation of azido-containing molecules is an area of growing interest. While many enzymes are known to be sensitive to certain functional groups, there is evidence that the azide moiety can be tolerated and even transformed by specific enzymes. For instance, the bioreduction of a C=C double bond in 3-azidomethyl-4-phenyl-3-buten-2-one has been reported, indicating that the azido group is compatible with the enzymatic reduction system. scribd.com

The reduction of azides to amines is a synthetically important transformation. While chemical methods are well-established, biocatalytic approaches are being explored. For example, a visible light-induced azide reduction has been shown to be compatible with biological molecules, including proteins. organic-chemistry.org The mechanism of H₂S-mediated reduction of aryl azides, a reaction relevant to biological systems, has also been investigated, revealing that the hydrosulfide (B80085) anion (HS⁻) is the active reducing species. beilstein-journals.orgbeilstein-journals.org

Although no specific biocatalytic transformations of this compound have been reported in the reviewed literature, the existing knowledge on the enzymatic reactions of phenols and azides suggests several possibilities:

Enzymatic Oxidation: Laccases or other oxidoreductases could potentially oxidize the phenolic ring of this compound.

Enzymatic Reduction: Azide reductases or other enzymes with reducing capabilities could selectively reduce the azido group to an amine, yielding 3-(aminomethyl)phenol.

Further research is needed to explore the potential of biocatalysis in the selective transformation of this compound, which could provide environmentally friendly routes to novel functionalized molecules.

Table 4: Examples of Biocatalytic Transformations of Related Compounds

| Substrate | Enzyme/System | Transformation | Product | Reference |

| Aqueous Phenol | Laccase | Oxidation | Oxidized products | nih.gov |

| 3-Azidomethyl-4-phenyl-3-buten-2-one | Bioreduction system | C=C double bond reduction | (R)-3-azidomethyl-4-phenyl-butan-2-one | scribd.com |

| Aryl Azides | H₂S-mediated system | Reduction | Aryl Amines | beilstein-journals.orgbeilstein-journals.org |

This table provides examples of biocatalytic transformations of compounds containing phenolic or azido moieties and is not specific to this compound.

Applications of 3 Azidomethyl Phenol in Research and Development

Role in Complex Organic Molecule Synthesis

In the field of synthetic organic chemistry, 3-(Azidomethyl)phenol serves as a versatile precursor and scaffold. The distinct reactivity of its two functional groups allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the synthesis of complex molecular architectures.

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com The azido (B1232118) group in this compound is particularly effective in cycloaddition reactions. Most notably, it participates in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often termed "click chemistry," to reliably form 1,2,3-triazole rings. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.

Beyond triazoles, organic azides can be used to construct other important heterocyclic systems, including:

Pyrroles

Pyrazoles

Isoxazoles

Oxazoles

The presence of the phenol (B47542) group adds another layer of synthetic utility, allowing for the creation of heterocyclic compounds embedded within a functionalized aromatic framework.

A chemical scaffold is a core structure upon which other molecular fragments can be appended to build a library of related compounds. This compound is an exemplary functionalized scaffold due to its two distinct reactive sites. The phenolic hydroxyl group can undergo various reactions, such as etherification, esterification, or C-H functionalization, while the azido group provides a specific handle for conjugation via click chemistry. rsc.org This orthogonality allows chemists to first modify the phenol or the aromatic ring and then use the azide (B81097) to connect the entire scaffold to another molecule, or vice versa. This strategic approach is crucial for generating precursors for pharmaceuticals, polymers, and advanced materials. nih.gov

| Functional Group | Potential Reactions | Synthetic Utility |

|---|---|---|

| Azide (-N₃) | Azide-Alkyne Cycloaddition (Click Chemistry), Staudinger Ligation | Introduction of triazole rings, conjugation to biomolecules, linking molecular fragments. |

| Phenol (-OH) | Etherification, Esterification, Aromatic Substitution | Modification of solubility, introduction of other functional groups, attachment to polymers or surfaces. |

The high efficiency and specificity of the azide-alkyne cycloaddition reaction enable a modular approach to synthesis. By using this compound as a linker, complex molecules can be assembled from smaller, pre-functionalized pieces. For instance, a molecule containing two alkyne groups can react with two equivalents of this compound to form a bis-triazole structure. This concept can be extended to create poly-triazole systems, where the phenol group of each unit can be further functionalized. This modular strategy, analogous to using building blocks, is highly valuable for creating compounds with tailored properties for materials science and medicinal chemistry. The synthesis of bis-triazoles from diazides and alkynes has been demonstrated to be highly efficient, underscoring the feasibility of this approach. mdpi.com

Contributions to Chemical Biology

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The azide group is a premier functional handle in this field because it is bioorthogonal—it is virtually absent in and non-reactive with native biological molecules, ensuring that chemical transformations involving the azide are highly specific. nih.gov

Bioorthogonal chemistry allows for chemical reactions to be performed within a living organism without interfering with its natural processes. nih.gov The azide group of this compound is an ideal tool for these strategies. A typical bioorthogonal labeling experiment involves two steps:

A biomolecule of interest (e.g., a protein, sugar, or lipid) is metabolically labeled with a substrate containing a complementary reactive group, such as a strained alkyne (e.g., cyclooctyne).

A probe molecule derived from this compound, often carrying a reporter tag like a fluorophore attached to the phenol group, is introduced. It then specifically reacts with the alkyne-modified biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net

This approach allows for the precise attachment of probes to target molecules in a cellular environment. The mutual orthogonality of the azide-alkyne reaction with other bioorthogonal ligations has even enabled simultaneous triple labeling of different molecules within the same system, a significant achievement in multiplexed biological analysis. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, to study its function. mdpi.com this compound serves as an excellent scaffold for creating such probes. In a common design, the phenolic part of the molecule is modified to create a "warhead" that recognizes and binds to the target protein. The azidomethyl group, meanwhile, acts as a versatile handle for downstream applications.

Once the probe is bound to its target, a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag for protein isolation) equipped with an alkyne group can be attached via click chemistry. nih.gov This "tag-and-modify" strategy offers significant flexibility, as the same azide-functionalized probe can be used with different alkyne reporters to perform various experiments, from cellular imaging to proteomic analysis. mdpi.com

| Probe Component | Derived From | Function |

|---|---|---|

| Binding Moiety ("Warhead") | Modified Phenol Group | Provides specificity by binding to the biological target of interest. |

| Bioorthogonal Handle | Azidomethyl Group | Allows for the specific attachment of a reporter molecule via click chemistry. |

| Reporter Tag (Exogenous) | Alkyne-functionalized molecule (e.g., fluorophore, biotin) | Enables visualization, detection, or isolation of the probe-target complex. |

Glycoconjugate Synthesis and Glycocalyx Engineering

The unique structure of this compound makes it a valuable tool in glycoscience, particularly for synthesizing glycoconjugates and in the field of glycocalyx engineering. Glycoconjugates are critical biomolecules involved in numerous cellular processes, and the ability to synthesize them allows for detailed study of their functions. nih.gov

The azide group on this compound is particularly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction enables the efficient and specific covalent linking of the phenol derivative to a sugar molecule that has been modified to contain an alkyne group. Research has demonstrated the successful synthesis of azidomethyl glycosides, which serve as precursors for creating novel glycoconjugates through click chemistry. nih.gov By reacting an alkyne-modified carbohydrate with this compound, a glycoconjugate is formed where the sugar is linked to the phenolic ring via a stable triazole bridge. The phenolic hydroxyl group remains available for further functionalization, such as attachment to proteins, lipids, or surfaces.

This methodology is instrumental in glycocalyx engineering, which involves modifying the carbohydrate layer on cell surfaces to study or influence cellular interactions. bohrium.comsemanticscholar.org Synthetic glycoconjugates, created using linkers like this compound, can be introduced to cell surfaces to probe biological processes or to create cells with new functionalities. The combination of metabolic glycoengineering and click chemistry is a powerful strategy for modifying cell surfaces. semanticscholar.org

Below is a table illustrating a proposed pathway for using this compound in glycoconjugate synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| This compound | Alkyne-modified monosaccharide (e.g., Propargyl-N-acetylglucosamine) | Copper(I) sulfate (B86663), Sodium ascorbate (B8700270) (CuAAC click reaction) | Phenolic Glycoconjugate | Probing carbohydrate-protein interactions |

| This compound | Alkyne-terminated glycopolymer | Ruthenium catalyst | Polymer-Grafted Phenolic Glycoconjugate | Glycocalyx engineering |

| Phenol-functionalized surface | Alkyne-modified oligosaccharide | Copper(I)-catalyzed reaction | Glycan-modified surface | Biosensor development |

Utility in Materials Science and Polymer Chemistry

In materials science, this compound emerges as a bifunctional monomer, a class of compounds essential for creating both linear and cross-linked polymers. fiveable.mequora.com Its two distinct reactive sites—the azide and the phenol—allow for participation in multiple, independent chemical reactions, enabling the design of advanced materials with complex architectures and specific functionalities.

Functional Polymer Synthesis and Modification

The synthesis of functional polymers, which are polymers endowed with specific chemical groups that impart desired properties, is a major area of modern chemistry. mdpi.comasiaresearchnews.com this compound can be integrated into polymer structures in several ways.

One common strategy involves using the phenolic hydroxyl group in polymerization reactions, such as polycondensation or etherification, to form the main polymer backbone. This approach leaves the azidomethyl group as a pendant side chain. These pendant azide groups can then be modified in a subsequent step using click chemistry, allowing for the attachment of a wide variety of alkyne-containing molecules. sigmaaldrich.comnih.gov This post-polymerization modification is a highly efficient way to introduce new functionalities, such as fluorescent dyes, bioactive molecules, or other polymers, onto the material. researchgate.net

Alternatively, the azide group can participate directly in polymerization. For instance, in a reaction with a dialkyne monomer, the azide can form a polymer chain composed of triazole rings via a 1,3-dipolar cycloaddition reaction. rsc.org In this scenario, the phenolic hydroxyl group becomes the pendant functional group, imparting properties such as antioxidant activity, acidity, or the ability to form hydrogen bonds. nih.gov

The table below outlines these two primary strategies for synthesizing functional polymers using this compound.

| Polymerization Strategy | Role of Phenol Group | Role of Azide Group | Resulting Polymer Architecture | Potential Application |

| Strategy 1: Post-Polymerization Modification | Polymerizable monomer (e.g., in polyester (B1180765) synthesis) | Pendant functional group for "clicking" | Linear polymer with reactive side chains | Creating functional surfaces or drug-delivery vehicles |

| Strategy 2: Direct "Click" Polymerization | Pendant functional group | Polymerizable monomer (reacts with di-alkynes) | Linear polymer with phenolic side chains | Synthesis of antioxidant polymers or pH-responsive materials |

Application as a Cross-linking Agent in Material Formulations

Cross-linking is a process that links polymer chains together to form a three-dimensional network, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the material. nagase.com The bifunctional nature of this compound makes it an excellent candidate for a cross-linking agent, capable of participating in two distinct curing mechanisms. specificpolymers.com

The phenolic hydroxyl group is well-known for its ability to act as a curing agent for epoxy resins. google.comias.ac.in The phenol's acidic proton can catalyze the opening of the epoxy ring, and the phenoxide anion can subsequently react with the ring to form a stable ether linkage. paint.org By incorporating this compound into an epoxy formulation, the phenol group can participate in the primary curing process, integrating the molecule into the polymer network.

The azide group provides a secondary mechanism for cross-linking. Azides can be thermally activated to release nitrogen gas and form highly reactive nitrene intermediates. nih.gov These nitrenes can then insert into C-H bonds on adjacent polymer chains, forming strong covalent cross-links. This thermal curing can be performed after the initial epoxy curing is complete, allowing for a two-stage curing process that can create materials with exceptionally high cross-link densities. Alternatively, if the polymer matrix contains alkyne groups, the azide can form cross-links via a click reaction. nih.gov This dual-curing capability allows for precise control over the final material properties. For example, a study on poly(3,3-bis-azidomethyl oxetane) highlights the importance of cross-linking in creating stable polymer networks for advanced applications. nih.gov

The following table compares potential cross-linking applications of this compound.

| Material Formulation | Cross-linking Mechanism (Phenol) | Cross-linking Mechanism (Azide) | Resulting Material Properties |

| Epoxy Resin | Ring-opening reaction with epoxide groups | Thermal decomposition to nitrene and C-H insertion | High thermal stability, enhanced chemical resistance |

| Di-alkyne Functionalized Polymer | Serves as a functional group within the network | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Precisely defined network structure, tunable mechanical properties |

| Unsaturated Polyester Resin | Co-curing with styrene/polyester | Photolytic or thermal nitrene formation and reaction with double bonds | Improved hardness and solvent resistance |

Derivatives, Analogues, and Structure Reactivity Relationships of 3 Azidomethyl Phenol

Design and Synthesis of Functionalized Azidomethyl Phenolic Analogues

The synthesis of analogues of 3-(azidomethyl)phenol is primarily centered on the strategic introduction of the azidomethyl group and the modification of the phenolic ring. The most common and direct method for synthesizing the parent compound and its analogues involves the nucleophilic substitution of a corresponding benzylic halide.

A standard laboratory-scale synthesis involves reacting 3-(bromomethyl)phenol (B1282558) or 3-(chloromethyl)phenol (B1265942) with an azide (B81097) salt, typically sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). This SN2 reaction generally proceeds with good efficiency, with reported yields ranging from 70% to 85% after purification. The development of continuous flow processes for benzylic azides has been explored to enhance safety and scalability, mitigating risks associated with the use of azides in batch processes. acs.org

More complex, functionalized analogues can be prepared through multi-step convergent syntheses. For instance, the preparation of 3-azido-5-(azidomethyl)benzene derivatives showcases a strategy where functional groups are introduced sequentially. This can involve an initial regioselective introduction of an azide group onto the aromatic ring, followed by the conversion of another substituent, such as a methyl group, into the azidomethyl moiety via a two-step sequence of benzylic bromination and subsequent nucleophilic substitution with sodium azide.

The phenolic hydroxyl group offers another avenue for derivatization, allowing for electrophilic aromatic substitution to introduce additional functional groups onto the ring or transformation of the hydroxyl group itself. These synthetic strategies provide access to a diverse library of analogues with tailored functionalities.

| Analogue/System | Synthetic Method | Key Reagents/Conditions | Typical Yield | Research Finding |

| This compound | Nucleophilic Substitution | 3-(Bromomethyl)phenol, NaN₃, DMF | ~70-85% | A standard and efficient route for preparing the parent compound. |

| 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | Nucleophilic Substitution | 3,5-Bis(trifluoromethyl)benzyl chloride, NaN₃ | 94% | Demonstrates high efficiency for electron-deficient aromatic systems. acs.org |

| 3-Azido-5-(azidomethyl)benzene Derivatives | Multi-step Convergent Synthesis | Borylation-azidation sequence, benzylic bromination, NaN₃ | - | Allows for the synthesis of polyazido compounds with distinct functionalities. |

| Benzylic Azides via Flow Chemistry | Continuous Flow Synthesis | Halide precursor, azide exchange resin | Quantitative | Offers improved safety, efficiency, and scalability compared to batch processing. |

Positional and Substituent Effects on Reactivity and Synthetic Utility

The reactivity of this compound derivatives is profoundly influenced by the electronic nature of substituents on the aromatic ring and the relative positions of the functional groups. These factors dictate the behavior of both the azidomethyl and the phenolic hydroxyl moieties.

The azide group is prized for its participation in bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole rings. The electronic environment of the aromatic ring can modulate the reactivity of the azide. Electron-withdrawing groups can influence the electron density of the azide, potentially affecting its cycloaddition kinetics. For example, studies on related azidochromones have shown that electron-withdrawing polyfluoroalkyl groups significantly alter the electron-density distribution around the molecule, which in turn modifies its reactivity. nih.gov

The phenolic hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. The presence and nature of other substituents can either enhance or diminish this reactivity.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the ring would further activate it towards electrophilic substitution, increasing the nucleophilicity of the positions ortho and para to the hydroxyl group.

Electron-withdrawing groups (EWGs) , such as nitro or trifluoromethyl groups, would deactivate the ring, making electrophilic substitution more difficult. They also increase the acidity of the phenolic proton.

Research on the structure-activity relationships of phenolic compounds has established that the number and location of hydroxyl groups, along with other substituents, govern their chemical properties, such as redox potentials. nih.gov In a broader context of allylic azides, it has been observed that the electronic nature of functional groups on the aromatic system determines the reaction pathway; electron-rich systems can favor dearomative rearrangements, whereas electron-poor systems may lead to different products. mdpi.com

| Compound/System | Substituent/Positional Feature | Observed Effect on Reactivity | Reaction Type | Research Finding |

| Azidomethyl Phenolic Analogues | Electron-Withdrawing Groups (EWGs) on ring | Increase acidity of phenolic -OH; potentially alter azide reactivity. | General Reactivity | EWGs modify the overall electron density distribution, impacting multiple reaction sites. nih.gov |

| Azidomethyl Phenolic Analogues | Electron-Donating Groups (EDGs) on ring | Enhance reactivity towards electrophilic aromatic substitution. | Electrophilic Aromatic Substitution | EDGs increase the nucleophilicity of the aromatic ring, facilitating substitution. |

| Allylaryl Azide Systems | Electron-rich aromatic ring | Favors dearomative rearrangement over simple azide formation. | Azidation/Rearrangement | Demonstrates that electronic effects can fundamentally change the reaction outcome. mdpi.com |

| Phenolic Compounds | Number and position of -OH groups | Governs antioxidant activity and redox potentials. | Redox Reactions | The substitution pattern is a key determinant of the chemical properties of phenols. nih.gov |

Comparative Studies with Related Azidomethyl Aromatic Systems

To fully appreciate the synthetic utility of this compound, it is useful to compare it with related azidomethyl aromatic compounds where the phenolic hydroxyl group is either repositioned or replaced entirely.

Isomeric Comparison: The reactivity of (azidomethyl)phenol isomers (ortho-, meta-, and para-) differs based on the position of the hydroxyl group relative to the azidomethyl group.

4-(Azidomethyl)phenol (para-isomer): The hydroxyl group is para to the azidomethyl group. The electronic effects of the -OH group (mesomeric donation, inductive withdrawal) have a more direct influence on the benzylic position through resonance, which could affect the stability of intermediates during synthesis or subsequent reactions.

2-(Azidomethyl)phenol (ortho-isomer): The proximity of the two functional groups can lead to intramolecular interactions, such as hydrogen bonding, which may influence the conformation and reactivity of the molecule.

Comparison with Non-phenolic Analogues: Replacing the hydroxyl group with other substituents creates aromatic azides with vastly different properties.

Benzyl (B1604629) Azide: The simplest analogue, lacking any ring substituents. It serves as a baseline for the reactivity of the azidomethyl group in the absence of electronic perturbations from other functional groups.

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: In this analogue, the activating, ortho-, para-directing hydroxyl group is replaced by two powerful electron-withdrawing, deactivating, meta-directing trifluoromethyl groups. acs.org This makes the aromatic ring highly resistant to electrophilic substitution but may enhance the reactivity of the azide in certain cycloaddition reactions. The synthesis of this compound via nucleophilic substitution proceeds in a very high yield (94%), suggesting the electron-withdrawing nature of the ring facilitates the displacement of the leaving group. acs.org

Azidomethylpyridines: The introduction of a nitrogen atom into the aromatic ring significantly alters the electronic properties. The pyridine (B92270) ring is generally electron-deficient, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The basicity of the nitrogen atom also provides an additional site for chemical modification.

| Compound | Key Structural Difference from this compound | Impact on Reactivity | Impact on Synthetic Utility |

| 4-(Azidomethyl)phenol | para substitution pattern | More direct resonance interaction between -OH and the benzylic carbon. | Alters regioselectivity of ring functionalization compared to the meta isomer. |

| 2-(Azidomethyl)phenol | ortho substitution pattern | Potential for intramolecular hydrogen bonding between -OH and azide. | Proximity of groups may enable unique cyclization reactions or introduce steric hindrance. |

| 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | -OH replaced by two strong EWGs (-CF₃). | Ring is strongly deactivated to electrophilic attack; azide reactivity may be altered. | Not suitable for electrophilic ring functionalization; primarily used for its azide "click" reactivity. acs.org |

| Azidomethylpyridine | Phenyl ring replaced by a pyridine ring. | Ring is electron-deficient and basic. | Resistant to electrophilic substitution; allows for N-alkylation or nucleophilic aromatic substitution. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Azidomethyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of halogenated precursors. For example, 3-(Bromomethyl)phenol can react with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours, achieving yields of ~70–85% after purification via flash chromatography (EtOAc/n-heptane gradients) . Alternative routes include Staudinger reduction intermediates, as demonstrated in azidomethylpyridine synthesis (38% yield under catalytic conditions) . Key variables include solvent polarity, temperature, and stoichiometric ratios of NaN₃ to the halogenated precursor.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The azidomethyl group (–CH₂N₃) appears as a singlet near δ 4.40 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm depending on substitution patterns .

- IR : The characteristic N₃ stretch is observed at ~2100 cm⁻¹ .

- 13C NMR : The azidomethyl carbon typically appears at ~52 ppm, distinct from halogenated analogs (e.g., –CH₂Br at ~30 ppm) .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : The compound is sensitive to light, heat, and moisture. Store at 0–6°C in amber vials under inert gas (e.g., N₂ or Ar). Decomposition risks include exothermic azide decomposition, which can release nitrogen gas; use gas bubblers in reactions to monitor gas evolution . Avoid contact with reducing agents or heavy metals to prevent unintended reactions .

Advanced Research Questions

Q. How does this compound participate in CuAAC (click chemistry) for bioconjugation or material science applications?

- Methodological Answer : The azide group reacts with terminal alkynes via copper(I)-catalyzed cycloaddition to form triazoles. Optimize reactions with 1–5 mol% Cu(I) catalysts (e.g., CuBr(PPh₃)₃) in aqueous/organic biphasic systems (e.g., t-BuOH/H₂O) at 25–50°C. Monitor conversion via TLC or LC-MS. Applications include glycopolymer synthesis and radiopharmaceutical labeling .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, the azide group’s electron-withdrawing effect reduces phenol ring electron density, influencing regioselectivity in electrophilic substitutions . Surface analysis (e.g., Hirshfeld) identifies reactive sites for functionalization .

Q. How do substituents on the phenol ring affect the nucleophilic reactivity of the azidomethyl group?

- Methodological Answer : Electron-donating groups (e.g., –OCH₃) para to the azidomethyl group increase stability via resonance but reduce electrophilicity. Electron-withdrawing groups (e.g., –NO₂) enhance substitution rates in SN2 reactions. Compare kinetic data from competition experiments using HPLC or GC-MS to quantify reaction rates .

Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

- Methodological Answer : Conduct a hazard analysis (e.g., using ACS guidelines) for azide handling. Use explosion-proof equipment, inert gas purging, and remote-controlled reactors. Monitor gas evolution with pressure sensors and implement secondary containment for spills. Acute toxicity studies (e.g., LD50 in rodents) inform personal protective equipment (PPE) requirements .

Data Contradictions and Resolution Strategies

- Yield Discrepancies in Azide Substitution : Reports vary from 38% (Staudinger route ) to 85% (direct substitution ). Resolution: Optimize solvent (DMF vs. THF) and NaN₃ purity.

- Stability Under Acidic Conditions : Conflicting data on azide decomposition. Resolution: Perform pH-dependent stability assays (pH 2–12) with FTIR monitoring .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.